2-Chloro-3-(ethoxymethyl)pyrazine

Description

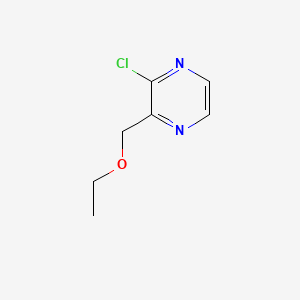

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(ethoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-5-6-7(8)10-4-3-9-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOSCFISHSSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693778 | |

| Record name | 2-Chloro-3-(ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-23-3 | |

| Record name | Pyrazine, 2-chloro-3-(ethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(ethoxymethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-3-(ethoxymethyl)pyrazine. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a robust synthetic protocol for the preparation of 2-Chloro-3-(ethoxymethyl)pyrazine via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. Furthermore, this guide details the expected analytical characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules. The inherent electron-deficient nature of the pyrazine ring, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of an ethoxymethyl group at the 3-position and a chlorine atom at the 2-position of the pyrazine ring, as in 2-Chloro-3-(ethoxymethyl)pyrazine, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. As such, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine: A Mechanistic Approach

The synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine can be efficiently achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of an alkoxide with a suitable alkyl halide. In this proposed synthesis, sodium ethoxide acts as the nucleophile, displacing a chloride ion from 2,3-dichloropyrazine in a selective SNAr (Nucleophilic Aromatic Substitution) reaction.

Reaction Rationale and Mechanistic Insight

The pyrazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The reaction proceeds via a Meisenheimer complex intermediate, where the ethoxide ion adds to the carbon atom bearing a chlorine atom. The subsequent departure of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired 2-Chloro-3-(ethoxymethyl)pyrazine. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction by solvating the sodium cation and leaving the ethoxide nucleophile more reactive.[1]

Experimental Workflow Diagram

Figure 1: Proposed workflow for the synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine.

Detailed Step-by-Step Experimental Protocol

Materials:

-

2,3-Dichloropyrazine

-

Sodium ethoxide

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyrazine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the 2,3-dichloropyrazine.

-

Nucleophile Addition: Carefully add sodium ethoxide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may change color upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-Chloro-3-(ethoxymethyl)pyrazine.

Characterization of 2-Chloro-3-(ethoxymethyl)pyrazine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the expected spectroscopic data for 2-Chloro-3-(ethoxymethyl)pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-3-(ethoxymethyl)pyrazine (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | 8.2 - 8.4 | d | ~2.5 |

| Pyrazine-H | 8.1 - 8.3 | d | ~2.5 |

| -O-CH₂-CH₃ | 4.6 - 4.8 | s | - |

| -O-CH₂-CH₃ | 3.6 - 3.8 | q | ~7.0 |

| -O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.0 |

Interpretation of Predicted ¹H NMR Spectrum:

-

The two doublets in the aromatic region (δ 8.1-8.4 ppm) are characteristic of the two adjacent protons on the pyrazine ring.

-

The singlet at approximately δ 4.6-4.8 ppm is assigned to the methylene protons of the ethoxymethyl group directly attached to the pyrazine ring.

-

The quartet at δ 3.6-3.8 ppm and the triplet at δ 1.2-1.4 ppm correspond to the ethyl group's methylene and methyl protons, respectively, showing the expected spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-(ethoxymethyl)pyrazine (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 150 - 155 |

| C-OCH₂ | 152 - 157 |

| Pyrazine C-H | 142 - 146 |

| Pyrazine C-H | 140 - 144 |

| -O-CH₂- | 68 - 72 |

| -CH₂-CH₃ | 65 - 69 |

| -CH₃ | 14 - 16 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The carbon atom attached to the chlorine (C-Cl) and the carbon bearing the ethoxymethyl group (C-OCH₂) are expected to be the most downfield signals due to the electron-withdrawing effects of the heteroatoms.

-

The two pyrazine C-H carbons will appear in the aromatic region.

-

The carbons of the ethoxy group will be observed in the upfield region, with the methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands for 2-Chloro-3-(ethoxymethyl)pyrazine

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H |

| 1600 - 1450 | C=C and C=N stretch | Pyrazine ring |

| 1250 - 1000 | C-O stretch | Ether |

| 850 - 750 | C-Cl stretch | Chloroalkane |

Interpretation of Predicted IR Spectrum:

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

Characteristic absorptions for the pyrazine ring's C=C and C=N stretching vibrations will be observed.

-

A strong C-O stretching band will confirm the presence of the ether functional group.

-

The C-Cl stretching vibration is also expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of 2-Chloro-3-(ethoxymethyl)pyrazine (C₇H₉ClN₂O), which is approximately 172.61 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), and the chlorine atom (-Cl), leading to fragment ions that can be used to confirm the structure.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-Chloro-3-(ethoxymethyl)pyrazine. The proposed Williamson ether synthesis offers a reliable and efficient method for its preparation. The detailed predicted spectroscopic data serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target compound. The methodologies and analytical insights presented herein are intended to support the advancement of research and development in the field of medicinal chemistry.

References

- J. A. Joule, K. Mills. Heterocyclic Chemistry. 5th ed., Wiley, 2010.

- L. G. Wade, Jr. Organic Chemistry. 9th ed., Pearson, 2017.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

-

PrepChem.com. Synthesis of 2-Allyloxy-3-chloro-pyrazine. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-(ethoxymethyl)pyrazine

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. This guide provides an in-depth analysis of 2-Chloro-3-(ethoxymethyl)pyrazine, a functionalized pyrazine derivative of significant interest to researchers and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind experimental choices for its characterization, ensuring a framework of scientific integrity and practical utility.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all subsequent research. 2-Chloro-3-(ethoxymethyl)pyrazine is systematically identified by the following parameters.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-3-(ethoxymethyl)pyrazine | [3] |

| CAS Number | 1289388-23-3 | [4][5] |

| Molecular Formula | C₇H₉ClN₂O | [3][4] |

| Molecular Weight | 172.61 g/mol | [4] |

| Canonical SMILES | CCOCC1=NC=CN=C1Cl | [3] |

| InChI | InChI=1S/C7H9ClN2O/c1-2-11-5-6-7(8)10-4-3-9-6/h3-4H,2,5H2,1H3 | [3] |

The molecular architecture, featuring a pyrazine ring substituted with a chloro group and an ethoxymethyl group, dictates its reactivity and physical properties. The chlorine atom acts as a potential leaving group for nucleophilic substitution reactions, while the ethoxymethyl group influences solubility and steric hindrance.[6]

Caption: Chemical structure of 2-Chloro-3-(ethoxymethyl)pyrazine.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount, influencing its behavior in both chemical and biological systems. These parameters are essential for designing experimental conditions, predicting bioavailability, and ensuring safe handling.

| Property | Value | Significance in R&D | Source |

| Boiling Point | 218 °C | Defines purification methods (distillation) and handling temperature; indicates low volatility at room temperature. | [3][4] |

| Density | 1.202 g/cm³ | Important for formulation, reaction stoichiometry calculations, and solvent selection. | [3][4] |

| Flash Point | 86 °C | Critical for safety protocols, indicating the temperature at which it can form an ignitable mixture with air. | [3][4] |

| pKa (Predicted) | -1.72 ± 0.10 | Suggests the pyrazine nitrogens are very weakly basic, which affects its behavior in acidic media and receptor binding. | [4] |

| LogP | 1.66650 | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for cell membrane permeability. | [3] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | A predictor of drug transport properties; a value under 140 Ų is often associated with good cell permeability. | [3] |

| Rotatable Bonds | 3 | Influences conformational flexibility, which is a key factor in binding to biological targets. | [3] |

Spectroscopic and Analytical Characterization

The determination of a compound's identity and purity is non-negotiable. A multi-technique approach is required for unambiguous characterization, with each method providing complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR spectroscopy would confirm the precise arrangement of atoms. The proton NMR is expected to show a triplet/quartet pattern for the ethyl group, a singlet for the methylene bridge protons, and two distinct singlets or doublets in the aromatic region for the pyrazine ring protons.

-

Mass Spectrometry (MS): This technique validates the molecular weight by providing the mass-to-charge ratio of the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉ClN₂O). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for simultaneous separation and identification, essential for purity assessment.[7]

-

Chromatographic Analysis (GC/HPLC): The volatility of 2-Chloro-3-(ethoxymethyl)pyrazine, inferred from its 218 °C boiling point, makes Gas Chromatography (GC) an ideal choice for assessing its purity.[3][4][7] High-Performance Liquid Chromatography (HPLC) serves as a complementary method, particularly for detecting any non-volatile or thermally labile impurities that might be present from the synthesis.[7]

Experimental Protocols for Property Determination

The trustworthiness of data hinges on robust and reproducible experimental protocols. The following workflows outline standard procedures for the characterization of 2-Chloro-3-(ethoxymethyl)pyrazine.

Protocol: Purity and Identity Confirmation via GC-MS

This protocol is designed to separate the target compound from volatile impurities and confirm its identity based on its mass spectrum.

Rationale: The choice of GC-MS is justified by the compound's boiling point, which allows for thermal vaporization without decomposition.[7] The mass spectrometer provides a molecular fingerprint, offering a higher degree of certainty in identification than retention time alone.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Chloro-3-(ethoxymethyl)pyrazine in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (Typical Parameters):

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general-purpose separation.

-

Inlet Temperature: Set to 250 °C to ensure rapid vaporization.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation of components with different boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to different components.

-

Data Interpretation:

-

The purity is calculated based on the relative area of the main peak.

-

The mass spectrum of the main peak should be compared against a library or analyzed for the molecular ion peak (m/z ~172.6) and characteristic fragmentation patterns to confirm the identity of 2-Chloro-3-(ethoxymethyl)pyrazine.

-

Caption: Workflow for purity and identity verification using GC-MS.

Protocol: Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant. This protocol uses a simple, reliable method for its determination at atmospheric pressure.

Methodology:

-

Apparatus: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm), and a collection vessel.

-

Procedure:

-

Place a small volume (e.g., 5-10 mL) of 2-Chloro-3-(ethoxymethyl)pyrazine and a few boiling chips into the distilling flask.

-

Slowly heat the flask using a heating mantle.

-

Observe the temperature as the vapor rises and condenses.

-

The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and condensing on the thermometer bulb.

-

-

Validation: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar pyrazine derivatives can be used to establish prudent safety practices.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Handling: Keep away from heat, sparks, and open flames, as indicated by its 86 °C flash point.[3][4] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air. Consult a doctor if symptoms persist.[8]

-

Skin Contact: Immediately wash with soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If swallowed, rinse mouth and seek medical advice.[9]

-

Conclusion

2-Chloro-3-(ethoxymethyl)pyrazine is a moderately lipophilic, low-volatility compound with key functional groups that enable its use as a versatile synthetic intermediate. Its physicochemical profile, summarized in this guide, provides the foundational knowledge required for its effective and safe application in research and development. The analytical workflows presented herein offer a robust framework for its characterization, ensuring data integrity and reproducibility.

References

-

A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (2025). Benchchem. 7

-

Safety data sheet. CPAChem. 8

-

2-Chloro-3-ethoxymethyl-pyrazine CAS#: 1289388-23-3. ChemicalBook. 4

-

Analysis of Pyrazine. American Chemical Society. 10

-

Analysis method for detecting pyrazine compounds in beer. Google Patents. 11

-

SAFETY DATA SHEET. TCI Chemicals. Link

-

SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Synerzine. 9

-

Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769. PubChem. 12

-

SAFETY DATA SHEET. Sigma-Aldrich. Link

-

2-Chloro-3-ethoxymethyl-pyrazine | 1289388-23-3. ChemicalBook. 5

-

2-Chloro-3-ethoxymethyl-pyrazine 1289388-23-3 wiki. Guidechem. 3

-

1289387-97-8|2-Chloro-3-(methoxymethyl)pyrazine|BLD Pharm. BLD Pharm. 13

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. 14

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. 1

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. 2

-

2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine. The Good Scents Company. 15

-

2-Chloro-3-hydrazinylpyrazine. Georganics. 16

-

Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. 6

-

Pyrazine, 2-ethoxymethyl- | C7H10N2O | CID 103404. PubChem. 17

-

Material Safety Data Sheet - ETHYL 2-METHYL-3-PYRAZINE. Diffusions Aromatiques. 18

-

Chapter IV Section A (General introduction and synthetic background). NBU-IR. 19

-

SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. 20

-

2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941. PubChem. 21

-

Pyrazine, 2-chloro-3-ethyl-. US EPA. 22

-

Pyrazine, 2-ethoxymethyl- (C7H10N2O). PubChemLite. 23

-

Pyrazine, 2-chloro-3-ethynyl-. Sobekbio Biosciences. 24

-

2-ethoxy-3-ethyl pyrazine, 35243-43-7. The Good Scents Company. 25

-

PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. 26

-

Chloropyrazine | C4H3ClN2 | CID 73277. PubChem. 27

-

Pyrazine, 2-methoxy-3-methyl. Pipzine Chemicals. 28

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chloro-3-ethoxymethyl-pyrazine CAS#: 1289388-23-3 [chemicalbook.com]

- 5. 2-Chloro-3-ethoxymethyl-pyrazine | 1289388-23-3 [chemicalbook.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. synerzine.com [synerzine.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 12. Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1289387-97-8|2-Chloro-3-(methoxymethyl)pyrazine|BLD Pharm [bldpharm.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 16. 2-Chloro-3-hydrazinylpyrazine - High purity | EN [georganics.sk]

- 17. Pyrazine, 2-ethoxymethyl- | C7H10N2O | CID 103404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 19. ir.nbu.ac.in [ir.nbu.ac.in]

- 20. ejbps.com [ejbps.com]

- 21. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 23. PubChemLite - Pyrazine, 2-ethoxymethyl- (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 24. Pyrazine, 2-chloro-3-ethynyl- [mail.sobekbio.com]

- 25. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Pyrazine, 2-methoxy-3-methyl- | Chemical Properties, Uses, Safety, MSDS & Supplier Information - Expert Analysis [pipzine-chem.com]

An In-depth Technical Guide to 2-Chloro-3-(ethoxymethyl)pyrazine for Researchers and Drug Development Professionals

Introduction

The pyrazine moiety is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutics. This guide focuses on a specific, functionalized derivative, 2-Chloro-3-(ethoxymethyl)pyrazine, providing an in-depth technical overview for researchers, scientists, and professionals engaged in drug discovery and development. While this compound is a valuable building block, publicly available experimental data is limited. Therefore, this guide synthesizes known information on closely related analogs and general principles of pyrazine chemistry to provide a comprehensive and practical resource.

Chemical Identity and Physicochemical Properties

2-Chloro-3-(ethoxymethyl)pyrazine is a substituted pyrazine with the CAS number 1289388-23-3 . Its structure features a pyrazine ring substituted with a chloro group at the 2-position and an ethoxymethyl group at the 3-position. This combination of a reactive chloro group and a flexible ether linkage offers a versatile platform for further chemical modifications.

Table 1: Chemical and Physical Data for 2-Chloro-3-(ethoxymethyl)pyrazine

| Property | Value | Source(s) |

| CAS Number | 1289388-23-3 | |

| Molecular Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| Boiling Point | 218 °C | |

| Density | 1.202 g/cm³ | |

| Melting Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated based on its structure. |

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 2-Chloro-3-(ethoxymethyl)pyrazine.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Chloro-3-(chloromethyl)pyrazine (Hypothetical)

A multi-step process starting from a suitable pyrazine derivative would be required. One possible route involves the chlorination of 2-methylpyrazine followed by side-chain chlorination.

Step 2: Synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine

-

Reaction: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-chloro-3-(chloromethyl)pyrazine in anhydrous ethanol is added dropwise at room temperature.

-

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. Sodium ethoxide is a strong nucleophile that will readily displace the chloride on the methyl group. Anhydrous conditions are crucial to prevent side reactions with water.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of 2-Chloro-3-(ethoxymethyl)pyrazine is primarily dictated by the chloro substituent on the electron-deficient pyrazine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable handle for introducing a wide range of functional groups.

Caption: Reactivity of 2-Chloro-3-(ethoxymethyl)pyrazine in SNAr reactions.

Common nucleophiles that can be employed include:

-

Amines: To introduce amino groups, which are prevalent in many bioactive molecules.

-

Thiols: To form thioethers.

-

Alcohols/Phenols: To generate other ether derivatives.

-

Organometallic reagents: In cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds, although this may require catalytic activation.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a bioisostere of benzene and other aromatic systems, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The presence of both a chloro and an ethoxymethyl group on 2-Chloro-3-(ethoxymethyl)pyrazine provides medicinal chemists with a versatile scaffold for library synthesis and lead optimization.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate a pyrazine core to interact with the hinge region of the kinase domain.

-

Infectious Diseases: Pyrazinamide is a first-line antituberculosis drug, highlighting the potential of pyrazine derivatives as anti-infective agents.

-

Central Nervous System (CNS) Disorders: The pyrazine scaffold is found in drugs targeting CNS receptors. A study on 2-chloro-3-hydrazinopyrazine derivatives showed potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.

The ethoxymethyl side chain can influence the compound's pharmacokinetic profile, potentially improving properties like cell permeability and metabolic stability. The chloro group serves as a key point for diversification, allowing for the rapid generation of analogs with varied substituents to explore structure-activity relationships (SAR).

Safety and Handling

No specific Safety Data Sheet (SDS) for 2-Chloro-3-(ethoxymethyl)pyrazine is publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with unknown toxicological properties. The safety information provided below is inferred from data on structurally related compounds.

Inferred Hazard Profile:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.

Predicted Spectroscopic Analysis

Experimental spectroscopic data for 2-Chloro-3-(ethoxymethyl)pyrazine is not available. The following predictions are based on the analysis of structurally similar pyrazine derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (positions 5 and 6) | 8.2 - 8.5 | Doublet, Doublet | ~2.5 |

| -O-CH₂-CH₃ | 3.6 - 3.8 | Quartet | ~7.0 |

| -CH₂-O- | 4.6 - 4.8 | Singlet | - |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7.0 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Cl (C2) | 150 - 155 |

| C-CH₂- (C3) | 152 - 157 |

| Pyrazine-CH (C5, C6) | 142 - 146 |

| -CH₂-O- | 68 - 72 |

| -O-CH₂- | 65 - 69 |

| -CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrazine ring): ~1500-1600 cm⁻¹ and ~1400-1500 cm⁻¹

-

C-O-C stretching (ether): ~1050-1150 cm⁻¹ (strong)

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 172, with an M+2 peak at m/z 174 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the entire ethoxymethyl side chain.

Conclusion

2-Chloro-3-(ethoxymethyl)pyrazine represents a valuable and versatile building block for drug discovery and development. Its strategic combination of a reactive chloro group and a modifiable ether side chain on a biologically relevant pyrazine core offers significant opportunities for the synthesis of novel chemical entities. While a comprehensive experimental dataset for this specific molecule is not yet in the public domain, this guide provides a robust framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. As research in the field of heterocyclic chemistry progresses, the utility of such functionalized pyrazine derivatives is expected to expand, paving the way for the discovery of new and improved therapeutic agents.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for a related pyrazine derivative. [Please note: A specific SDS for the target compound is not available.

- Sigma-Aldrich. (2024). Safety Data Sheet for a related pyrazine derivative. [Please note: A specific SDS for the target compound is not available.

- Synerzine. (2019). Safety Data Sheet 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.

- Advanced Biotech. (2025). Safety Data Sheet for a related pyrazine derivative.

- Fluorochem. (2024). Safety Data Sheet for a related pyrazine derivative.

- Google Patents. (n.d.). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.

- Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 1-15.

-

MDPI. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]

- AJPHR. (2018). Synthesis and Evaluation of 2-Chloro-3-[3-(6-Methyl-1H- Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines as Potent Antimicrobial Agents.

-

PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).

Spectroscopic Blueprint of 2-Chloro-3-(ethoxymethyl)pyrazine: A Technical Guide for Researchers

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-Chloro-3-(ethoxymethyl)pyrazine, a substituted pyrazine, represents a class of heterocyclic compounds with significant potential in drug discovery and development.[1][2] The arrangement of its substituents on the pyrazine core dictates its chemical reactivity, biological activity, and physical properties. Understanding its three-dimensional structure and electronic landscape is, therefore, not merely an academic exercise but a critical step in unlocking its potential.

This technical guide provides an in-depth spectroscopic analysis of 2-Chloro-3-(ethoxymethyl)pyrazine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in the fundamental principles of these analytical techniques. The methodologies and interpretations presented herein are crafted to ensure scientific integrity and provide a reliable reference for the characterization of this and similar molecules.

The Subject Molecule: 2-Chloro-3-(ethoxymethyl)pyrazine

2-Chloro-3-(ethoxymethyl)pyrazine (C₇H₉ClN₂O) is a pyrazine derivative featuring a chloro and an ethoxymethyl substituent on adjacent carbon atoms of the heterocyclic ring.[3][4] The interplay of these functional groups creates a unique electronic and steric environment that is reflected in its spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Boiling Point | 218 °C |

| Density | 1.202 g/cm³ |

Table 1: Physical Properties of 2-Chloro-3-(ethoxymethyl)pyrazine.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the connectivity and chemical environment of atoms within a molecule. For 2-Chloro-3-(ethoxymethyl)pyrazine, ¹H and ¹³C NMR provide a detailed map of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Chloro-3-(ethoxymethyl)pyrazine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyrazine ring and the aliphatic protons of the ethoxymethyl group. The electronegativity of the nitrogen atoms and the chlorine substituent significantly influences the chemical shifts of the ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | d | 1H | H-5 | Deshielded by the adjacent nitrogen atom. |

| ~8.25 | d | 1H | H-6 | Deshielded by the adjacent nitrogen atom. |

| ~4.70 | s | 2H | -CH₂-O- | Methylene protons adjacent to the pyrazine ring and the ether oxygen. |

| ~3.65 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl protons. |

| ~1.25 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |

Table 2: Predicted ¹H NMR chemical shifts and assignments for 2-Chloro-3-(ethoxymethyl)pyrazine.

The pyrazine protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The protons of the ethoxymethyl group will show a characteristic quartet for the methylene group and a triplet for the methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The presence of electronegative atoms (N, O, Cl) will cause the directly attached and nearby carbons to be deshielded, shifting their signals downfield.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-3 | Carbon bearing the ethoxymethyl group, deshielded by nitrogen and oxygen. |

| ~150 | C-2 | Carbon bearing the chlorine atom, deshielded by nitrogen and chlorine. |

| ~145 | C-5 | Aromatic carbon adjacent to a nitrogen atom. |

| ~143 | C-6 | Aromatic carbon adjacent to a nitrogen atom. |

| ~70 | -CH₂-O- | Methylene carbon adjacent to the pyrazine ring and the ether oxygen. |

| ~67 | -O-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~15 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Table 3: Predicted ¹³C NMR chemical shifts and assignments for 2-Chloro-3-(ethoxymethyl)pyrazine.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-3-(ethoxymethyl)pyrazine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The IR spectrum of 2-Chloro-3-(ethoxymethyl)pyrazine will be characterized by absorptions corresponding to the pyrazine ring, the C-Cl bond, the C-O ether linkage, and C-H bonds.[6][7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H (pyrazine ring) |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxymethyl group) |

| 1580-1400 | C=C and C=N stretch | Pyrazine ring skeletal vibrations |

| 1250-1000 | C-O stretch | Ether linkage (-CH₂-O-CH₂-) |

| 800-600 | C-Cl stretch | Carbon-chlorine bond |

Table 4: Predicted characteristic IR absorption bands for 2-Chloro-3-(ethoxymethyl)pyrazine.

Experimental Protocol for IR Analysis

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2-Chloro-3-(ethoxymethyl)pyrazine, Electron Ionization (EI) MS is expected to produce a molecular ion peak and several characteristic fragment ions.[9]

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 172/174 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 143/145 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxymethyl group. |

| 127/129 | [M - OCH₂CH₃]⁺ | Cleavage of the ether bond with loss of an ethoxy radical. |

| 99 | [C₄H₃N₂-CH₂]⁺ | Further fragmentation of the pyrazine ring. |

Table 5: Predicted key fragment ions in the mass spectrum of 2-Chloro-3-(ethoxymethyl)pyrazine.

The presence of a chlorine atom will be readily identified by the characteristic M+2 isotopic peak, with an intensity of about one-third of the molecular ion peak.

Experimental Protocol for MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Detection: A suitable detector, such as an electron multiplier, will detect the ions.

Fragmentation Pathway

Figure 1: Proposed mass spectrometry fragmentation pathway for 2-Chloro-3-(ethoxymethyl)pyrazine.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-Chloro-3-(ethoxymethyl)pyrazine. The predicted spectroscopic data, grounded in established chemical principles, offers a robust framework for the analysis of this compound. This guide underscores the importance of a multi-technique approach to molecular characterization, ensuring the scientific rigor required in modern chemical research and development.

References

-

Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

-

ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Cal Poly Pomona. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Retrieved from [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

US EPA. (n.d.). Pyrazine, 2-chloro-3-ethyl-. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chloro-3-ethoxymethyl-pyrazine | 1289388-23-3 [chemicalbook.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]

- 7. Pyrazine(290-37-9) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

The Pyrazine Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a privileged motif in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of substituted pyrazine compounds, from their fundamental chemical properties and synthesis to their diverse biological activities and applications in drug development.

The Pyrazine Nucleus: Physicochemical Properties and Reactivity

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[2] This electron-deficient nature is a key determinant of its chemical reactivity, facilitating nucleophilic aromatic substitution reactions.[1] The pyrazine ring is a planar hexagon, and its C–N bonds are shorter than the C-C bonds.[2] The lone-pair electrons on the nitrogen atoms do not participate in the aromatic system, rendering the molecule weakly basic.[2]

The substitution pattern on the pyrazine ring significantly influences its electronic properties and, consequently, its biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the ring and its ability to interact with biological targets.

Synthesis of Substituted Pyrazines: A Methodological Overview

The synthesis of substituted pyrazines is a well-established field with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Historically, several named reactions have been instrumental in the synthesis of the pyrazine core, including the Staedel-Rugheimer and Gutknecht pyrazine syntheses.[3] These methods, while foundational, have largely been superseded by more versatile and efficient modern techniques.

Modern Synthetic Methodologies

Modern synthetic strategies often employ cross-coupling reactions to introduce a wide range of substituents onto a pre-formed pyrazine ring. Starting from readily available halopyrazines, such as 2-bromopyrazine or 2,5-dichloropyrazine, a diverse library of derivatives can be generated.[4][5]

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5]

-

Suzuki-Miyaura Coupling: This versatile reaction couples a halopyrazine with a boronic acid or ester to form a C-C bond. It is widely used due to its mild reaction conditions and high functional group tolerance.[4][5]

-

Stille Coupling: This reaction involves the coupling of a halopyrazine with an organostannane reagent. While effective, the toxicity of the tin reagents is a significant drawback.[5]

-

Sonogashira Coupling: This method is used to introduce alkyne substituents onto the pyrazine ring by coupling a halopyrazine with a terminal alkyne.[5]

-

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of amine substituents onto the pyrazine ring.[4][5]

This protocol is adapted for the synthesis of 2-aryl-6-isopropylpyrazine from 2-bromo-6-isopropylpyrazine.[5]

-

To an oven-dried Schlenk flask, add 2-bromo-6-isopropylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura coupling.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution. This is a fundamental method for introducing amine and alkoxy groups.[4] The reaction of 2,5-dichloropyrazine with nucleophiles like amines or alkoxides typically proceeds under thermal conditions in a polar aprotic solvent.[1]

-

To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

-

Add water, followed by 28% aqueous ammonia solution (2.9 eq) and hydrazine monohydrate (2.4 eq).

-

Reflux the mixture.

-

Cool the reaction mixture and filter to obtain the product.

Caption: Workflow for the synthesis of 2-amino-5-chloropyrazine.

Spectroscopic Characterization of Substituted Pyrazines

The structural elucidation of newly synthesized pyrazine derivatives relies on a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis[6]

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern on the pyrazine ring. The chemical shifts of the pyrazine protons are typically found in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the nitrogen atoms.[6] The coupling constants between adjacent protons can provide valuable information about their relative positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational bands for the pyrazine ring, as well as for the substituents, can be observed. For example, the C=N stretching vibrations of the pyrazine ring are typically found in the 1550-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the nature of the substituents on the pyrazine ring.[6]

| Spectroscopic Technique | Information Provided | Typical Ranges/Features for Pyrazine Derivatives |

| ¹H NMR | Proton environment and connectivity | δ 8.0-9.0 ppm for ring protons[6] |

| ¹³C NMR | Carbon skeleton | δ 140-160 ppm for ring carbons |

| FTIR | Functional groups | ~1600 cm⁻¹ for C=N stretching[8] |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the compound's mass |

| UV-Vis | Electronic transitions | λmax in the range of 250-350 nm[6] |

Biological Activities of Substituted Pyrazines

Substituted pyrazine derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.[9][10]

Anticancer Activity

Many pyrazine-containing compounds have demonstrated potent anticancer activity.[11] A significant number of these act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[9][12]

Pyrazine-based kinase inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.[9][12] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase.[2] Some inhibitors bind reversibly through hydrogen bonds and hydrophobic interactions, while others form irreversible covalent bonds.[9][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Aromatic Architecture: A Deep Dive into the Discovery and Evolution of Pyrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Influence of the Pyrazine Core

In the intricate world of medicinal chemistry and drug development, the pyrazine scaffold stands as a testament to the power of heterocyclic compounds. This six-membered aromatic ring, with its two nitrogen atoms in a 1,4-orientation, is a privileged structure, forming the core of numerous therapeutic agents and biologically active molecules.[1] From the anti-tuberculosis agent pyrazinamide to the novel tyrosine kinase inhibitor AKN-028, the pyrazine motif has demonstrated a remarkable versatility, influencing the pharmacokinetic and pharmacodynamic properties of a wide array of drugs.[2][3] Its unique electronic and structural features allow it to serve as a versatile building block, enabling chemists to fine-tune molecular properties and forge new pathways in the quest for innovative therapeutics.[1] This in-depth technical guide navigates the historical landscape and explores the modern frontiers of pyrazine synthesis, offering a comprehensive resource for researchers dedicated to harnessing the potential of this remarkable heterocycle.

I. The Genesis of a Scaffold: Classical Routes to the Pyrazine Ring

The story of pyrazine synthesis is a journey through the annals of organic chemistry, with its roots stretching back to the 19th century. These foundational methods, while seemingly dated, laid the groundwork for all subsequent innovations and, in many cases, remain relevant for their simplicity and robustness.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest recorded methods for constructing the pyrazine ring is the Staedel-Rugheimer synthesis. This approach involves the reaction of an α-halo ketone with ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation, often by air, yields the aromatic pyrazine.[1][4]

Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for the initial nucleophilic attack by ammonia. The in situ formation of the α-amino ketone is a critical step, as these intermediates can be unstable. The self-condensation is driven by the formation of a stable six-membered ring, and the final oxidation step provides the thermodynamic driving force to achieve the aromatic system.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine [5]

-

Step 1: Formation of the α-Amino Ketone. Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. While stirring, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The reaction is typically carried out at room temperature.

-

Step 2: Self-Condensation and Oxidation. The α-aminoacetophenone intermediate forms in situ and begins to condense with another molecule of itself. The resulting dihydropyrazine intermediate is then oxidized to 2,5-diphenylpyrazine. This oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

-

Step 3: Isolation and Purification. The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a cold solvent like ethanol, and can be further purified by recrystallization.

The Gutknecht Pyrazine Synthesis (1879)

Building upon the principle of α-amino ketone self-condensation, the Gutknecht synthesis offers an alternative route to these key intermediates. This method typically starts with an α-oximino ketone, which is generated by the nitrosation of a ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone, which subsequently dimerizes and oxidizes to the pyrazine.[4][6][7]

Causality Behind Experimental Choices: The nitrosation of a ketone provides a reliable method for introducing a nitrogen-containing functional group at the α-position. The subsequent reduction of the oxime to an amine is a well-established transformation. The in situ dimerization and oxidation follow a similar logic to the Staedel-Rugheimer synthesis, driven by the formation of the stable aromatic pyrazine ring.

Experimental Protocol: Gutknecht Synthesis of Substituted Pyrazines [7]

-

Step 1: Synthesis of the α-Oximino Ketone. Dissolve the starting ketone in a suitable solvent such as ethanol. Add a nitrosating agent, such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid), to the solution while maintaining a low temperature.

-

Step 2: Reduction to the α-Amino Ketone. The isolated or in situ generated α-oximino ketone is then reduced. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a chemical reducing agent (e.g., zinc in acetic acid).

-

Step 3: Dimerization and Oxidation. The resulting α-amino ketone solution is then typically neutralized or made slightly basic to facilitate the self-condensation to the dihydropyrazine intermediate. Oxidation to the pyrazine is achieved by adding an oxidizing agent like copper(II) sulfate or by exposure to air.[7]

-

Step 4: Work-up and Purification. The reaction mixture is worked up by extraction and the crude product is purified by distillation, recrystallization, or column chromatography.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

A more direct and widely applicable classical method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.[8] This versatile approach allows for the synthesis of a broad range of substituted pyrazines by varying the substituents on both starting materials. The reaction proceeds via a double condensation to form a dihydropyrazine, which is then oxidized to the final product.

Causality Behind Experimental Choices: The reaction relies on the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The initial condensation forms an imine, and a subsequent intramolecular condensation closes the ring. The final oxidation step is necessary to achieve the aromatic and stable pyrazine ring system.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine from Benzil and Ethylenediamine

-

Step 1: Condensation. In a round-bottom flask, dissolve benzil (an α-diketone) in a suitable solvent like ethanol or acetic acid. Add an equimolar amount of ethylenediamine to the solution.

-

Step 2: Ring Closure and Oxidation. The reaction mixture is typically heated to reflux to drive the condensation and ring closure. The resulting dihydropyrazine can be oxidized in situ by air, or an oxidizing agent such as copper(II) acetate or manganese dioxide can be added to ensure complete conversion.[8]

-

Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid is collected and purified by recrystallization. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

II. The Modern Renaissance: Novel Strategies for Pyrazine Synthesis

The demands of modern drug discovery for molecular diversity and efficiency have spurred the development of innovative and powerful methods for pyrazine synthesis. These contemporary approaches offer greater control over substitution patterns, improved functional group tolerance, and often proceed under milder conditions than their classical counterparts.

Acceptorless Dehydrogenative Coupling: A Green Approach

A significant advancement in sustainable chemistry is the development of acceptorless dehydrogenative coupling (ADC) reactions. In the context of pyrazine synthesis, this method allows for the self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, catalyzed by earth-abundant transition metals like manganese.[9][10][11][12][13][14] This atom-economical process generates only water and hydrogen gas as byproducts, making it an environmentally benign alternative to classical methods.[1]

Causality Behind Experimental Choices: The manganese pincer complex catalyst is crucial for facilitating the dehydrogenation of the alcohol to an aldehyde in situ. The subsequent reaction with the amine of another molecule forms an imine, which then undergoes further catalytic steps to form the dihydropyrazine. The liberation of hydrogen gas drives the reaction forward, and the final aromatization occurs through another dehydrogenation step.

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols [1]

-

Step 1: Reaction Setup. In a Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-amino alcohol, a manganese pincer complex catalyst (e.g., 2 mol%), and a base (e.g., potassium hydride, 3 mol%) in a high-boiling solvent like toluene.

-

Step 2: Reaction. Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 24 hours). The reaction generates hydrogen gas, which can be vented periodically if necessary.

-

Step 3: Work-up and Purification. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

C-H Functionalization: Direct and Versatile

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. In pyrazine chemistry, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrazine ring, offering a streamlined approach to complex, substituted pyrazines.[2][15]

Causality Behind Experimental Choices: A palladium catalyst, often in the presence of a ligand and a base, facilitates the activation of a C-H bond on the pyrazine ring. This is followed by a cross-coupling reaction with an aryl halide or another suitable coupling partner. The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrazine Derivative [16][17]

-

Step 1: Reaction Setup. In a reaction vial, combine the pyrazine substrate, the aryl bromide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent like DMA.

-

Step 2: Reaction. The vial is sealed and heated to an elevated temperature (e.g., 110-130 °C) for the required reaction time.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is filtered, and the solvent is removed. The residue is then purified by column chromatography to isolate the arylated pyrazine product.

Accelerated Synthesis: Microwave and Flow Chemistry

Modern synthesis techniques like microwave irradiation and continuous-flow chemistry have been successfully applied to pyrazine synthesis, offering significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. This has been applied to the condensation of 1,2-diamines and 1,2-diketones, leading to high yields of pyrazines in minutes rather than hours.[18][19][20]

Continuous-Flow Synthesis: Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automated, continuous production. The synthesis of pyrazinamide, for example, has been achieved in a continuous-flow system by the catalytic hydration of pyrazinecarbonitrile in a packed-bed reactor.[21][22][23] This approach allows for seamless integration of synthesis and purification steps.

Experimental Protocol: Continuous-Flow Synthesis of Pyrazinamide [21][23][24]

-

Step 1: Reactor Setup. A packed-bed column reactor is filled with a manganese dioxide catalyst. A solution of pyrazinecarbonitrile in a suitable solvent is prepared.

-

Step 2: Flow Reaction. The pyrazinecarbonitrile solution is continuously pumped through the heated packed-bed reactor. The flow rate and temperature are optimized to achieve maximum conversion.

-

Step 3: Integrated Crystallization. The effluent from the reactor, containing the pyrazinamide product, is directly fed into a tubular crystallizer. By controlling the temperature and flow, the product can be crystallized directly from the reaction stream, allowing for continuous isolation of the pure product.

The Biocatalytic Frontier: Enzymatic Synthesis

Harnessing the power of enzymes for chemical synthesis offers a green and highly selective alternative to traditional chemical methods. In the realm of pyrazine synthesis, transaminases have been employed to catalyze the key amination of α-diketones to form α-amino ketones. These intermediates then undergo spontaneous oxidative dimerization to yield substituted pyrazines.[3][18][25][26][27]

Causality Behind Experimental Choices: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. This provides a highly selective and environmentally friendly method for generating the α-amino ketone precursors. The subsequent dimerization and oxidation proceed non-enzymatically, driven by the inherent reactivity of the intermediates.

Experimental Protocol: Enzymatic Synthesis of Alkylpyrazines using a Transaminase [18][25]

-

Step 1: Reaction Mixture Preparation. In a buffered aqueous solution, combine the α-diketone substrate, a transaminase enzyme (e.g., ATA-113), and an amine donor (e.g., isopropylamine). The pH of the solution is often optimized to favor the desired reaction pathway.

-

Step 2: Biocatalytic Reaction. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period.

-

Step 3: Product Extraction and Analysis. The reaction is quenched, and the pyrazine product is extracted with an organic solvent. The product is then analyzed and purified using standard techniques like GC-MS and column chromatography.

III. A Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to a particular pyrazine derivative depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact. The following table provides a comparative overview of the key pyrazine synthesis methods discussed.

| Synthesis Method | Starting Materials | Key Features | Typical Yields | Typical Reaction Times |

| Staedel-Rugheimer | α-Halo ketones, Ammonia | Historical significance, simple procedure. | Moderate | Several hours |

| Gutknecht | Ketones, Nitrosating agent, Reducing agent | Access to α-amino ketones from simple ketones. | Moderate to Good | Multi-step, can be lengthy |

| 1,2-Diamine/α-Dicarbonyl Condensation | 1,2-Diamines, α-Dicarbonyls | Versatile, good for a wide range of substituents. | Good to Excellent | Hours |

| Acceptorless Dehydrogenative Coupling | 2-Amino alcohols | Atom-economical, green, forms H₂ and H₂O as byproducts.[1] | Good to Excellent | 12-24 hours |

| C-H Functionalization | Pyrazines, Aryl halides | Direct functionalization, avoids pre-functionalization. | Good to Excellent | Several hours |

| Microwave-Assisted Synthesis | 1,2-Diamines, α-Dicarbonyls | Rapid reaction times, high efficiency. | Excellent | Minutes |

| Continuous-Flow Synthesis | Varies (e.g., Pyrazinecarbonitrile) | Scalable, precise control, integrated synthesis and purification. | High throughput | Continuous |

| Enzymatic Synthesis | α-Diketones, Amine donor, Transaminase | Green, highly selective, mild conditions. | Good | Hours to days |

IV. Visualizing the Molecular Choreography: Reaction Mechanisms

Understanding the step-by-step mechanism of a reaction is paramount for optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for key pyrazine syntheses.

Gutknecht Pyrazine Synthesis Mechanism

Caption: The Gutknecht synthesis proceeds via nitrosation, reduction, self-condensation, and oxidation.

Acceptorless Dehydrogenative Coupling Workflow

Caption: The catalytic cycle for the palladium-catalyzed C-H arylation of pyrazines.

V. Conclusion: The Enduring and Evolving Legacy of Pyrazine Synthesis

The journey from the classical syntheses of the 19th century to the cutting-edge methodologies of the 21st reveals a continuous drive for innovation in the construction of the pyrazine ring. For the modern researcher, this rich history provides a diverse and powerful toolkit. The classical methods, with their straightforward and robust nature, remain valuable for accessing fundamental pyrazine structures. The novel strategies, with their elegance, efficiency, and environmental consciousness, open up new avenues for creating complex and diverse molecular architectures. As the quest for new therapeutics continues, the ability to efficiently and selectively synthesize novel pyrazine derivatives will undoubtedly play a pivotal role in shaping the future of medicine. The ongoing evolution of pyrazine synthesis ensures that this humble heterocycle will remain a cornerstone of drug discovery for years to come.

References

-

Jasiński, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-